N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride
Description
Structural Classification and Nomenclature
N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride belongs to the heterocyclic class of organic compounds, specifically categorized as a thiazolopyridine derivative with additional thiophene functionality. The compound's systematic nomenclature follows the International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems, where the core structure is identified as a thiazolo[5,4-c]pyridine scaffold with tetrahydro substitution indicating the saturation of the pyridine ring. The thiophene-3-carboxamide substituent is attached through an amide linkage at the 2-position of the thiazole ring, creating a conjugated system that extends the compound's electronic delocalization.
The Chemical Abstracts Service registry number for this compound is 1421457-85-3, providing a unique identifier for database searches and chemical procurement. The molecular formula is established as C11H12ClN3OS2, indicating the presence of eleven carbon atoms, twelve hydrogen atoms, one chlorine atom, three nitrogen atoms, one oxygen atom, and two sulfur atoms, resulting in a molecular weight of 301.82 grams per mole. The empirical formula demonstrates the compound's relatively high heteroatom content, which contributes to its potential for diverse biological interactions and enhanced solubility characteristics.
The structural classification of this compound places it within the broader category of organic thiocarboxamides, specifically those containing fused heterocyclic ring systems. The thiazolo[5,4-c]pyridine core represents a bicyclic system where a thiazole ring is fused to a pyridine ring in a specific orientation that creates unique electronic and steric properties. The tetrahydro modification indicates that the pyridine ring has been saturated, converting the aromatic six-membered ring into a piperidine-like structure that maintains the nitrogen heteroatom while providing increased conformational flexibility.
The thiophene-3-carboxamide substituent adds another layer of structural complexity to the molecule. Thiophene is a five-membered aromatic heterocycle containing sulfur, and the carboxamide group at the 3-position provides both hydrogen bonding capability and additional sites for chemical modification. The amide linkage connecting the thiophene carboxamide to the thiazolopyridine core creates a conjugated system that can stabilize various conformational states and facilitate interactions with biological macromolecules. The hydrochloride salt formation occurs through protonation of the basic nitrogen atom within the piperidine ring, improving the compound's aqueous solubility and crystalline stability.
Historical Context of Thiazolopyridine Derivatives in Medicinal Chemistry
The development of thiazolopyridine derivatives in medicinal chemistry represents a significant evolution in heterocyclic drug design that began in the mid-20th century and has continued to expand into contemporary pharmaceutical research. Thiazolopyridines emerged as a privileged scaffold in drug discovery due to their ability to mimic natural purines and pyrimidines while providing enhanced metabolic stability and unique binding properties. The class gained prominence when researchers recognized that the fusion of thiazole and pyridine rings created compounds with superior pharmacological profiles compared to their individual heterocyclic components. Early investigations into thiazolopyridine derivatives focused primarily on their antimicrobial properties, but subsequent research has revealed their potential across multiple therapeutic areas including oncology, inflammation, cardiovascular disease, and neurological disorders.
The historical significance of thiazolopyridines in medicinal chemistry can be traced through several landmark discoveries that established their therapeutic potential. Initial studies demonstrated that thiazolopyridine derivatives exhibited notable antibacterial and antifungal activities, with some compounds showing activity comparable to established antimicrobial agents. These early findings encouraged further investigation into the structure-activity relationships of thiazolopyridine compounds, leading to the identification of key structural features that enhanced biological activity. The development of synthetic methodologies for preparing diverse thiazolopyridine derivatives facilitated the exploration of this chemical space and enabled the discovery of compounds with improved potency and selectivity profiles.
Research conducted in recent decades has significantly expanded the understanding of thiazolopyridine pharmacology and their potential applications in modern medicine. Studies have demonstrated that thiazolopyridine derivatives can function as effective anti-inflammatory agents, with some compounds exceeding the activity of established drugs such as ibuprofen in experimental models. The anti-inflammatory potential of these compounds has been attributed to their ability to modulate key inflammatory pathways and cytokine production, making them attractive candidates for treating chronic inflammatory conditions. Additionally, thiazolopyridine derivatives have shown promise as anticancer agents, with research indicating their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
| Biological Activity | Research Findings | Reference Period |
|---|---|---|
| Anti-tubercular Activity | Demonstrated efficacy against Mycobacterium tuberculosis | 1990s-2000s |
| Anti-inflammatory Properties | Superior activity compared to ibuprofen in animal models | 2010s-2020s |
| Anticancer Potential | Growth inhibition of hepatocellular carcinoma and breast cancer cells | 2000s-present |
| Antimicrobial Effects | Broad-spectrum activity against Gram-positive and Gram-negative bacteria | 1980s-present |
| Antiviral Properties | Activity against various viral targets including respiratory viruses | 2000s-present |
The evolution of thiazolopyridine research has been characterized by increasingly sophisticated approaches to drug design and target identification. Modern investigations have revealed that thiazolopyridine derivatives can function as selective inhibitors of various protein kinases, transcription factors, and other critical cellular targets. The identification of thiazolopyridines as potent inhibitors of epidermal growth factor receptor tyrosine kinase has opened new avenues for cancer therapy, while their activity against interleukin-1 receptor-associated kinases suggests potential applications in autoimmune and inflammatory diseases. These discoveries have been facilitated by advances in computational chemistry, structural biology, and high-throughput screening technologies that have enabled researchers to design thiazolopyridine derivatives with enhanced specificity and reduced off-target effects.
The contemporary landscape of thiazolopyridine research continues to evolve with the development of novel synthetic strategies and the identification of new biological targets. Recent studies have focused on optimizing the pharmacokinetic properties of thiazolopyridine derivatives through structural modifications that enhance oral bioavailability, metabolic stability, and tissue penetration. The development of facile synthetic methods for preparing thiazolopyridine and tetrahydrothiazolopyridine derivatives has facilitated the rapid generation of compound libraries for biological screening. These advances have positioned thiazolopyridines as a versatile platform for drug discovery across multiple therapeutic areas, with ongoing research efforts aimed at translating their promising preclinical activities into clinical applications.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2.ClH/c15-10(7-2-4-16-6-7)14-11-13-8-1-3-12-5-9(8)17-11;/h2,4,6,12H,1,3,5H2,(H,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMZZZVGMOQNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)NC(=O)C3=CSC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride
- Molecular Formula: C11H12ClN3OS2
- Molecular Weight: 301.82 g/mol
- CAS Number: 1351654-32-4
The compound features a thiazolo[5,4-c]pyridine core fused with a thiophene ring and a carboxamide moiety, contributing to its potential biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiazolo[5,4-c]pyridine derivatives. Although specific data on this compound is limited, related compounds have demonstrated significant efficacy against various viruses.
- Mechanism of Action : Thiazole derivatives often inhibit viral replication by targeting viral enzymes such as RNA polymerases. For instance, compounds with similar structures have shown IC50 values below 35 μM against Hepatitis C Virus (HCV) NS5B polymerase in vitro .
Antitumor Activity
The compound's structural features suggest potential antitumor properties. Thiazole-containing compounds have been associated with cytotoxic effects against cancer cell lines.
- Cytotoxicity Studies : Research indicates that thiazole derivatives can exhibit IC50 values in the low micromolar range against various cancer cell lines. For example:
Anticonvulsant Activity
Thiazole derivatives are also being explored for their anticonvulsant properties. The presence of the thiazole ring is crucial for enhancing activity.
- Research Findings : Studies on thiazole-integrated compounds have reported significant anticonvulsant effects in animal models .
Table: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values (µM) | Notes |
|---|---|---|---|
| Antiviral | Thiazole derivatives | < 35 | Effective against HCV NS5B polymerase |
| Antitumor | Various thiazole compounds | 1.61 - 1.98 | Cytotoxic to cancer cell lines |
| Anticonvulsant | Thiazole-integrated analogues | Varies | Significant activity observed |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds often act as enzyme inhibitors in viral replication and tumor growth.
- Receptor Modulation : The compound may interact with specific receptors or proteins involved in cellular signaling pathways.
- Structural Activity Relationship (SAR) : The presence of electron-donating groups and specific ring structures enhances biological activity .
Comparison with Similar Compounds
Compound A : N-(5-(2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
- Key Difference : Substitution at the 5-position with a 2-oxo-1,2-dihydropyridine-3-carbonyl group.
- Molecular Formula : C₁₇H₁₄N₄O₃S₂ vs. C₁₆H₁₅ClN₄OS₂ (target compound).
- Implications: The additional pyridone ring in Compound A introduces hydrogen-bonding capacity and increases molecular weight (386.5 g/mol vs.
Compound B : N-(5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
- Key Difference : A bulky 2,2-dimethylbenzofuran-ether-acetyl substituent at the 5-position.
- Molecular Formula : C₂₃H₂₃N₃O₄S₂ (MW: 469.6 g/mol).
- Implications : The benzofuran-ether group increases lipophilicity (logP ~3.5 estimated) compared to the target compound, favoring CNS penetration but risking off-target interactions .
Thiophene Carboxamide Modifications
Compound C : 5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide
- Key Difference : Chlorination at the thiophene 5-position and a pyrazolo-pyridine scaffold instead of thiazolo-pyridine.
- Molecular Formula : C₁₄H₁₅ClN₄OS (MW: 346.8 g/mol).
- The pyrazolo-pyridine core may alter conformational flexibility compared to the thiazolo system in the target compound .
Heterocycle Hybridization
Compound D : N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide Hydrochloride
- Key Difference : Incorporation of benzo[d]thiazole and nitrobenzo[b]thiophene groups.
- Molecular Formula : C₂₄H₁₉ClN₄O₃S₃ (MW: 543.1 g/mol).
- Implications : The nitro group introduces strong electron-withdrawing effects, which may stabilize charge-transfer interactions in enzyme active sites. However, the increased molecular weight and complexity could reduce bioavailability .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Bioavailability : The target compound’s hydrochloride salt and moderate molecular weight (~400 g/mol) likely improve aqueous solubility over analogs like Compound B (MW: 469.6 g/mol), which may suffer from poor absorption .
- Selectivity: The thiophene-3-carboxamide group in the target compound offers a balance of hydrogen-bond donor/acceptor properties compared to the nitro group in Compound D, which could lead to nonspecific binding .
- Metabolic Stability : Cyclopropane-containing analogs (e.g., Compound E: N-(5-(5-cyclopropylisoxazole-3-carbonyl)-...), MW: 400.5 g/mol) suggest that small hydrophobic groups enhance metabolic stability, a feature the target compound may lack .
Preparation Methods
Synthesis of the Tetrahydrothiazolopyridine Core
The core structure, 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , is typically synthesized via cyclization reactions involving substituted pyridines and thiazole derivatives. The key steps include:
Formation of the Thiazole Ring:
A common approach employs sulfur powder and cyanamide or related reagents to cyclize a protected aminopyridine, forming the thiazole ring. This process often involves heating in aromatic hydrocarbon solvents such as toluene, which enhances yield and purity (as per Patent).Introduction of Methyl Group at the 5-Position:
Bromination at the 2-position of the tetrahydrothiazolopyridine intermediate is achieved using copper bromide and alkyl nitrites. Formaldehyde and sodium triacetoxyborohydride are then used to introduce a methyl group at the 5-position, producing 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound).Conversion to Lithium Salt of Carboxylic Acid:
The brominated intermediate undergoes cyanation to form 2-cyano derivatives, which are hydrolyzed under basic conditions (using lithium hydroxide in ethanol) to yield the corresponding carboxylic acid salt. This step is crucial for further functionalization.
Functionalization to the Carboxamide Derivative
The key step in preparing the target compound involves transforming the tetrahydrothiazolopyridine derivative into the carboxamide hydrochloride:
Hydrolysis of the Nitrile Group:
The nitrile (compound) is hydrolyzed using aqueous lithium hydroxide in ethanol at temperatures between 40°C to 70°C over 5-10 hours, leading to the corresponding carboxylic acid salt. Acidification with hydrochloric acid precipitates the hydrochloride salt of the carboxamide.Conversion to the Carboxamide:
The acid salt is then converted to the amide by activating the acid (e.g., as an acid chloride or mixed anhydride) and reacting with ammonia or primary amines. The hydrochloride salt of the final compound is obtained by treating the amide with hydrochloric acid in ethanol, followed by isolation through filtration and drying.
Alternative Synthetic Routes and Variations
Research indicates several alternative synthetic pathways:
Direct Cyclization of Precursors:
Using protected piperidone derivatives and sulfur powder with cyanamide, followed by bromination and methylation, can streamline the synthesis, reducing steps and costs (Patent).Use of Active Esters or Acid Halides:
Prior to amide formation, the carboxylic acid can be converted into active esters (e.g., N-hydroxybenzotriazole esters) or acid halides to facilitate coupling with amines, improving yields and selectivity.Industrial-Scale Synthesis:
The process emphasizes the use of inexpensive starting materials, such as commercially available protected pyridines and simple sulfur reagents, with reactions optimized to minimize steps and maximize throughput.
Data Summary and Process Optimization
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Thiazole ring formation | Sulfur powder, cyanamide | Elevated temperature, aromatic solvents | Produces core heterocycle |
| Bromination | Copper bromide, alkyl nitrites | Room temperature or mild heating | Selective at 2-position |
| Methylation | Formaldehyde, sodium triacetoxyborohydride | Room temperature | Introduces methyl at 5-position |
| Cyanation | Cyanide source | Basic aqueous conditions | Forms nitrile intermediate |
| Hydrolysis | Lithium hydroxide, ethanol | 40-70°C, 5-10 hours | Converts nitrile to acid salt |
| Amide formation | Acid chloride or ester + ammonia | Room temperature | Final step to target compound |
Data Tables
Research Findings and Industrial Relevance
The synthesis described aligns with patent processes designed for large-scale production, emphasizing cost-efficiency, minimal steps, and high yields. The use of inexpensive reagents like lithium hydroxide and common solvents such as ethanol makes the process suitable for commercial manufacturing. Moreover, the methods allow for the production of high-purity intermediates, essential for pharmaceutical applications, especially in the synthesis of anticoagulants like Edoxaban.
Q & A
Q. What synthetic routes are recommended for N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example:
- Step 1 : React 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine with thiophene-3-carboxylic acid derivatives in anhydrous dichloromethane (CHCl) under reflux. Use coupling agents like EDCI/HOBt to facilitate amide bond formation.
- Step 2 : Purify the intermediate via reverse-phase HPLC or recrystallization (e.g., methanol/water mixtures) to isolate the free base.
- Step 3 : Convert to the hydrochloride salt by treating with HCl gas in diethyl ether .
Key optimization parameters include reaction time (12–24 hours), temperature (25–40°C), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d) to confirm the thiophene and thiazolo-pyridine moieties. For example, thiophene protons typically appear at δ 7.3–7.8 ppm, while the tetrahydrothiazolo protons resonate at δ 2.5–4.0 ppm .
- IR Spectroscopy : Identify characteristic bands such as C=O (1650–1700 cm) and N–H stretches (3200–3400 cm) .
- HRMS : Validate molecular weight with <2 ppm error to confirm purity .
Advanced Research Questions
Q. How can contradictions in NMR data during structural elucidation be resolved?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm through-bond correlations. For example, HMBC can link the thiophene carbonyl carbon to the adjacent NH group .
- Variable Temperature NMR : Identify temperature-dependent shifts caused by conformational changes .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ’s 5,6,6-trimethyl analog) to validate assignments .
Q. What strategies optimize yield in multi-step synthesis?
- Methodological Answer :
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediates and minimize side products.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2 hours) for steps like cyclization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis .
Q. How to design structure-activity relationship (SAR) studies for thiophene-linked derivatives?
- Methodological Answer :
- Core Modifications : Synthesize analogs by substituting the thiophene ring (e.g., 5-bromo-thiophene) or varying the tetrahydrothiazolo-pyridine substituents (e.g., methyl groups at positions 5/6) .
- Biological Assays : Test antibacterial activity (MIC assays) against Gram-positive/negative strains. Compare with reference drugs (e.g., ciprofloxacin) to establish potency trends .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like bacterial DNA gyrase .
Q. How to address solubility challenges in pharmacological assays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrins to enhance aqueous solubility while maintaining biocompatibility.
- Salt Forms : Compare hydrochloride with other salts (e.g., mesylate) for improved dissolution profiles .
- pH Adjustment : Buffer solutions (pH 4–7.4) can stabilize the compound in vitro .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl gas) .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposing via certified hazardous waste services .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
